molecular formula C9H12N2 B13605533 (2-Cyclopropylphenyl)hydrazine CAS No. 124236-41-5

(2-Cyclopropylphenyl)hydrazine

Cat. No.: B13605533
CAS No.: 124236-41-5
M. Wt: 148.20 g/mol
InChI Key: XVGHDSWRWBFBAX-UHFFFAOYSA-N
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Description

(2-Cyclopropylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including medicinal chemistry and materials science. The compound this compound is particularly interesting due to its unique structural features, which include a cyclopropyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylphenyl)hydrazine typically involves the reaction of 2-cyclopropylbenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Cyclopropylbenzaldehyde+Hydrazine HydrateThis compound\text{2-Cyclopropylbenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 2-Cyclopropylbenzaldehyde+Hydrazine Hydrate→this compound

The reaction is usually catalyzed by an acid such as acetic acid to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

(2-Cyclopropylphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Cyclopropylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the hydrazine moiety.

    Benzylhydrazine: Similar to (2-Cyclopropylphenyl)hydrazine but with a benzyl group instead of a cyclopropyl group.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

124236-41-5

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(2-cyclopropylphenyl)hydrazine

InChI

InChI=1S/C9H12N2/c10-11-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11H,5-6,10H2

InChI Key

XVGHDSWRWBFBAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2NN

Origin of Product

United States

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